Cas no 2228474-04-0 (2-1-(prop-1-en-2-yl)cyclopropylpropan-2-amine)

2-1-(prop-1-en-2-yl)cyclopropylpropan-2-amine 化学的及び物理的性質
名前と識別子
-
- 2-1-(prop-1-en-2-yl)cyclopropylpropan-2-amine
- 2228474-04-0
- 2-[1-(prop-1-en-2-yl)cyclopropyl]propan-2-amine
- EN300-1808417
-
- インチ: 1S/C9H17N/c1-7(2)9(5-6-9)8(3,4)10/h1,5-6,10H2,2-4H3
- InChIKey: OGJRYUDUSHSAML-UHFFFAOYSA-N
- ほほえんだ: NC(C)(C)C1(C(=C)C)CC1
計算された属性
- せいみつぶんしりょう: 139.136099547g/mol
- どういたいしつりょう: 139.136099547g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 164
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 26Ų
2-1-(prop-1-en-2-yl)cyclopropylpropan-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1808417-0.25g |
2-[1-(prop-1-en-2-yl)cyclopropyl]propan-2-amine |
2228474-04-0 | 0.25g |
$1170.0 | 2023-09-19 | ||
Enamine | EN300-1808417-1.0g |
2-[1-(prop-1-en-2-yl)cyclopropyl]propan-2-amine |
2228474-04-0 | 1g |
$1272.0 | 2023-06-02 | ||
Enamine | EN300-1808417-0.1g |
2-[1-(prop-1-en-2-yl)cyclopropyl]propan-2-amine |
2228474-04-0 | 0.1g |
$1119.0 | 2023-09-19 | ||
Enamine | EN300-1808417-5.0g |
2-[1-(prop-1-en-2-yl)cyclopropyl]propan-2-amine |
2228474-04-0 | 5g |
$3687.0 | 2023-06-02 | ||
Enamine | EN300-1808417-5g |
2-[1-(prop-1-en-2-yl)cyclopropyl]propan-2-amine |
2228474-04-0 | 5g |
$3687.0 | 2023-09-19 | ||
Enamine | EN300-1808417-0.5g |
2-[1-(prop-1-en-2-yl)cyclopropyl]propan-2-amine |
2228474-04-0 | 0.5g |
$1221.0 | 2023-09-19 | ||
Enamine | EN300-1808417-10.0g |
2-[1-(prop-1-en-2-yl)cyclopropyl]propan-2-amine |
2228474-04-0 | 10g |
$5467.0 | 2023-06-02 | ||
Enamine | EN300-1808417-2.5g |
2-[1-(prop-1-en-2-yl)cyclopropyl]propan-2-amine |
2228474-04-0 | 2.5g |
$2492.0 | 2023-09-19 | ||
Enamine | EN300-1808417-10g |
2-[1-(prop-1-en-2-yl)cyclopropyl]propan-2-amine |
2228474-04-0 | 10g |
$5467.0 | 2023-09-19 | ||
Enamine | EN300-1808417-0.05g |
2-[1-(prop-1-en-2-yl)cyclopropyl]propan-2-amine |
2228474-04-0 | 0.05g |
$1068.0 | 2023-09-19 |
2-1-(prop-1-en-2-yl)cyclopropylpropan-2-amine 関連文献
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
2-1-(prop-1-en-2-yl)cyclopropylpropan-2-amineに関する追加情報
Professional Introduction to Compound with CAS No. 2228474-04-0 and Product Name: 2-1-(prop-1-en-2-yl)cyclopropylpropan-2-amine
The compound identified by the CAS number 2228474-04-0 and the product name 2-1-(prop-1-en-2-yl)cyclopropylpropan-2-amine represents a fascinating molecule of significant interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention due to its potential applications in drug discovery and molecular interactions. The structural framework of this molecule incorporates a cyclopropyl group linked to an amine functionality, further substituted with an allyl moiety, which suggests a rich chemical space for biological activity.
In recent years, the exploration of heterocyclic compounds has been a cornerstone in medicinal chemistry, particularly due to their prevalence in biologically active natural products and synthetic drugs. The cyclopropyl ring in 2-1-(prop-1-en-2-yl)cyclopropylpropan-2-amine is a key structural element that contributes to its potential pharmacological properties. Cyclopropane derivatives are known for their stability and unique electronic properties, which can influence the molecule's interaction with biological targets. The presence of the allyl group further enhances the compound's reactivity, making it a versatile scaffold for further chemical modifications.
One of the most compelling aspects of this compound is its potential as a building block in the synthesis of more complex pharmacophores. The amine functionality provides a site for hydrogen bonding interactions, which are crucial for binding to biological receptors. Additionally, the propenyl group introduces conformational flexibility, allowing the molecule to adopt multiple binding orientations. These features make 2-1-(prop-1-en-2-yl)cyclopropylpropan-2-amine an attractive candidate for designing molecules with specific biological activities.
Recent advancements in computational chemistry have enabled researchers to predict the biological behavior of such compounds with greater accuracy. Molecular docking studies have been instrumental in understanding how 2-1-(prop-1-en-2-yl)cyclopropylpropan-2-amine might interact with target proteins. These studies suggest that the compound could exhibit inhibitory effects on certain enzymes and receptors, making it a promising candidate for therapeutic applications. For instance, its structural motif could be exploited to develop inhibitors targeting enzymes involved in inflammatory pathways or metabolic disorders.
The synthesis of 2-1-(prop-1-en-2-yl)cyclopropylpropan-2-amine represents a significant achievement in organic chemistry. The synthetic route involves multi-step reactions that showcase the ingenuity of modern synthetic methodologies. Key steps include the formation of the cyclopropane ring followed by functionalization with the propenyl and amine groups. These synthetic strategies highlight the importance of developing efficient and scalable methods for producing complex molecules like this one.
In conclusion, 2228474-04-0 and 2-(1-propenyl)cyclopropylpropanamidine (the systematic name) are not just interesting chemical entities but also hold great promise for future pharmaceutical developments. Their unique structural features and predicted biological activities make them valuable tools for researchers in drug discovery and molecular biology. As our understanding of chemical biology continues to evolve, compounds like this will undoubtedly play a crucial role in shaping new therapeutic strategies.
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